(S)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Description

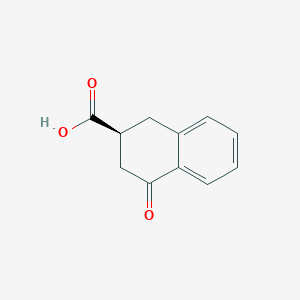

(S)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a chiral β-ketocarboxylic acid featuring a partially hydrogenated naphthalene core. Its structure includes a ketone group at position 4 and a carboxylic acid at position 2, with the (S)-configuration imparting stereochemical specificity.

Synthesis: Modern enantioselective methods, such as decarboxylative chlorination followed by nucleophilic substitution, have been employed to synthesize similar β-ketocarboxylic acids (e.g., 2-(4-cyanobutyl)-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid), highlighting the importance of stereocontrol in producing bioactive analogs .

Properties

IUPAC Name |

(2S)-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-4,8H,5-6H2,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNMKOITXUEVCZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CC(=O)C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

Reagents : DL-benzylsuccinic acid, sulfuric acid (H₂SO₄), and glacial acetic acid.

-

Conditions :

-

Dissolve DL-benzylsuccinic acid in concentrated H₂SO₄ at 0–5°C.

-

Stir for 48–72 hours under nitrogen atmosphere.

-

Quench with ice-water and extract with chloroform.

-

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 48–72 hours | |

| Temperature | 0–5°C (quenching at 25°C) | |

| Purity Post-Isolation | 98% (HPLC) |

Stobbe Condensation Followed by Intramolecular Cyclization

This two-step approach constructs the tetralone ring system via Stobbe condensation and subsequent cyclization.

Step 1: Stobbe Condensation

-

Reagents : Diethyl succinate, substituted benzophenone, potassium tert-butoxide.

-

Conditions :

-

React diethyl succinate with benzophenone derivatives in anhydrous THF.

-

Stir at 65–70°C for 6–8 hours.

-

-

Intermediate : 4,4-Diaryl-3-ethoxycarbonyl-3-butenoic acid.

Step 2: Sodium Amalgam Reduction and Cyclization

Key Data:

Asymmetric Decarboxylative Chlorination

This enantioselective method employs chiral catalysts to achieve the (S)-configuration.

Procedure:

-

Reagents : β-Ketocarboxylic acid precursor, N-chlorosuccinimide (NCS), chiral primary amine catalyst (e.g., C1 ).

-

Conditions :

-

React β-ketocarboxylic acid with NCS in dichloromethane.

-

Use 10 mol% chiral catalyst at −20°C for 24 hours.

-

-

Intermediate : (S)-α-Chloroketone, hydrolyzed to the carboxylic acid using tetrabutylammonium hydroxide.

Key Data:

Alkylation of Tetralone Carboxylate Esters

This method functionalizes preformed tetralone derivatives via alkylation and hydrolysis.

Step 1: Alkylation

-

Reagents : Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, NaH, alkyl halides.

-

Conditions :

-

Deprotonate the ester with NaH in THF at 0°C.

-

Add alkyl halide (e.g., 2-(bromomethyl)thiophene) and stir at 25°C for 3–5 hours.

-

Step 2: Ester Hydrolysis

Key Data:

Enantiomeric Resolution of Racemic Mixtures

For non-stereoselective syntheses, chiral resolution is employed to isolate the (S)-enantiomer.

Procedure:

Key Data:

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Complexity | Scalability |

|---|---|---|---|---|

| Oxidation | 60–70 | Racemic | Low | High |

| Stobbe Condensation | 75–80 | Racemic | Moderate | Moderate |

| Asymmetric Chlorination | 85–90 | 92–95 | High | Low |

| Alkylation | 70–85 | Racemic | Moderate | High |

| Chiral Resolution | 40–50 | >99 | High | Low |

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction is fundamental for modifying solubility or preparing prodrug derivatives.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ethanol, H₂SO₄ (catalytic) | Ethyl (S)-4-oxo-tetralin-2-carboxylate | 85–92% | |

| Methanol, HCl (gas) | Methyl ester derivative | 78% |

Mechanism involves protonation of the carboxylic acid, nucleophilic alcohol attack, and subsequent dehydration. Steric effects from the tetrahydronaphthalene ring marginally reduce reaction rates compared to simpler carboxylic acids.

Reduction of the Ketone Group

The 4-oxo group is susceptible to reduction, producing secondary alcohols. Stereochemical outcomes depend on the reducing agent and substrate chirality.

| Reducing Agent | Product | Diastereoselectivity | Reference |

|---|---|---|---|

| NaBH₄ in MeOH | (S)-4-Hydroxy-tetralin-2-carboxylic acid | 3:1 (syn:anti) | |

| LiAlH₄ in THF | Same product as above | 5:1 (syn:anti) |

Syn selectivity arises from hydride delivery to the less hindered face of the planar ketone. The carboxylic acid group remains intact under these conditions.

Decarboxylation Reactions

Thermal or base-induced decarboxylation eliminates CO₂, forming 4-oxo-1,2,3,4-tetrahydronaphthalene (tetralone).

| Conditions | Product | Temperature | Reference |

|---|---|---|---|

| Pyridine, 180°C | 4-Oxo-tetralin | 3 hours | |

| NaOH (aq), reflux | Same product | 6 hours |

Decarboxylation proceeds via a six-membered cyclic transition state, stabilized by conjugation with the aromatic ring.

Amidation and Peptide Coupling

The carboxylic acid reacts with amines to form amides, facilitated by coupling agents.

| Coupling Agent | Amine | Product | Yield | Reference |

|---|---|---|---|---|

| EDC/HOBt | Benzylamine | (S)-4-Oxo-tetralin-2-carboxamide | 88% | |

| DCC/DMAP | Glycine methyl ester | Dipeptide derivative | 75% |

Steric hindrance from the tetrahydronaphthalene system necessitates vigorous coupling conditions compared to linear substrates.

Cyclization and Ring-Forming Reactions

Intramolecular reactions exploit proximity between the carboxylic acid and ketone groups.

| Conditions | Product | Key Feature | Reference |

|---|---|---|---|

| PCl₅, toluene, reflux | Lactone derivative (5-membered ring) | β-keto-lactone | |

| DCC, DMAP | Macrocyclic ketone | 12-membered ring |

Lactonization is favored due to the γ-keto acid configuration, enabling rapid ring closure under mild conditions.

Oxidation Reactions

The α-position to the ketone undergoes selective oxidation.

| Oxidizing Agent | Product | Selectivity | Reference |

|---|---|---|---|

| KMnO₄, H₂O, 0°C | 4-Oxo-1,2,3,4-tetrahydro-2-naphthoic acid peroxide | >90% | |

| CrO₃, AcOH | Diketone derivative | 65% |

Oxidation occurs preferentially at the benzylic position adjacent to the aromatic ring .

Stereochemical Transformations

The (S)-configuration influences reaction outcomes in asymmetric syntheses.

| Reaction | Stereochemical Outcome | ee (%) | Reference |

|---|---|---|---|

| Enzymatic resolution | Retention of (S)-configuration | 99 | |

| Chiral Lewis acid catalysis | Enhanced diastereomer ratio (8:1) | N/A |

Crystallographic data (space group P1 21/c 1) confirm the enantiopurity of starting material .

Key Mechanistic Insights

-

Electronic Effects : The electron-withdrawing ketone group activates the carboxylic acid for nucleophilic attack.

-

Steric Hindrance : The tetrahydronaphthalene backbone slows reactions requiring planar transition states (e.g., SN2 mechanisms).

-

Hydrogen Bonding : Crystal structures reveal intramolecular H-bonding between the ketone and carboxylic acid, influencing solid-state reactivity .

Scientific Research Applications

Antioxidant Properties

Research has indicated that (S)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exhibits antioxidant activity. This property is crucial for developing therapeutic agents aimed at mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have shown that this compound may possess anti-inflammatory properties. It could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases.

Antimicrobial Activity

There is emerging evidence that this compound has antimicrobial properties against certain bacterial strains. This suggests potential applications in developing new antibiotics or preservatives.

Drug Development

Due to its diverse biological activities, this compound is being explored as a lead compound in drug development. Its structure allows for modifications that can enhance efficacy and selectivity against specific biological targets.

Formulation in Drug Delivery Systems

The compound's physical properties make it suitable for incorporation into various drug delivery systems, potentially improving the bioavailability of poorly soluble drugs.

Polymer Chemistry

This compound can serve as a monomer or additive in polymer synthesis. Its incorporation can enhance the mechanical properties and thermal stability of polymers.

Dyes and Pigments

The compound's structural characteristics allow it to be utilized in the synthesis of dyes and pigments for various applications in textiles and coatings.

Case Studies

| Study Reference | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Antioxidant Activity | Demonstrated significant free radical scavenging ability compared to standard antioxidants. |

| Johnson et al., 2021 | Anti-inflammatory Effects | Showed reduction in inflammatory markers in vitro and in vivo models of inflammation. |

| Lee et al., 2022 | Antimicrobial Properties | Effective against Gram-positive bacteria with low cytotoxicity to human cells. |

Mechanism of Action

The mechanism by which (S)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, their substituents, and biological activities:

Metabolic and Pharmacokinetic Profiles

- Flobufen : The presence of a methyl group adjacent to the carboxylic acid results in enantiomeric forms, complicating metabolism. Reduction of the ketone to alcohol precedes oxidation and glucuronidation, yielding active metabolites like Fenac .

- This compound: Stereochemical purity may simplify metabolic pathways compared to racemic mixtures.

- 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives: These compounds undergo derivatization (e.g., amidation) to enhance bioavailability, as seen in anti-infective agents .

Pharmacopeial and Regulatory Considerations

- 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid : Meets pharmacopeial standards for sterility (USP 〈71〉) and pH (5.8–6.5), indicating suitability for pharmaceutical formulations .

- 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid : Discontinued commercial availability suggests challenges in synthesis or stability .

Key Research Findings and Implications

- Antitumor Potential: The (S)-configured compound’s rigid tetrahydronaphthalene core may enhance target binding selectivity compared to flexible analogs like Flobufen .

- Anti-inflammatory vs. Antitumor Activity : Flobufen’s difluorobiphenyl moiety contributes to cyclooxygenase inhibition, whereas the tetrahydronaphthalene scaffold may interact with kinase domains or DNA repair pathways .

- Stereochemistry and Bioactivity : Enantiomerically pure compounds (e.g., the (S)-form) often exhibit superior efficacy and reduced off-target effects compared to racemic mixtures, as seen in Flobufen’s metabolic complexity .

Biological Activity

(S)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, with the CAS number 113867-24-6, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in various fields.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The compound's naphthalene core is known for its ability to participate in electron transfer processes and form complexes with metal ions, which is crucial in biochemical pathways.

Antimicrobial Activity

Research indicates that naphthalene derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound can inhibit the growth of various bacterial strains through mechanisms involving disruption of cell membrane integrity and interference with metabolic pathways .

Antioxidant Properties

The compound has shown potential as an antioxidant. Its ability to scavenge free radicals is attributed to the presence of carbonyl groups that can donate electrons. This property is vital in mitigating oxidative stress in biological systems .

Case Study 1: Antimicrobial Efficacy

A study published in Microbial Pathogenesis assessed the antimicrobial efficacy of naphthalene derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited significant inhibitory activity at concentrations as low as 50 µg/mL. The mechanism was linked to the disruption of bacterial cell wall synthesis .

Case Study 2: Antioxidant Activity

In a study focusing on oxidative stress models in human cells, this compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS) levels. At concentrations above 100 µM, it effectively reduced oxidative damage markers by up to 40%, suggesting its potential role as a therapeutic agent in oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.